molecular formula C14H20N6O4 B1246371 adenosine-5'-(N-butyl)carboxamide

adenosine-5'-(N-butyl)carboxamide

Cat. No. B1246371
M. Wt: 336.35 g/mol
InChI Key: MIGNEXCHXYOFBR-AEISUSGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-5'-(N-butyl)carboxamide is a monocarboxylic acid amide that is the butyl amide derivative of adenosine 5'-carboxylic acid. It is a member of adenosines and a monocarboxylic acid amide.

Scientific Research Applications

Adenosine Analog Applications

  • Anti-inflammatory Effects : An adenosine analog, 5-Aminoimidazole-4-carboxamide riboside (AICAR), exhibits anti-inflammatory actions by suppressing TNF-alpha production in macrophages. This suppression is independent of AMP-activated protein kinase (AMPK) activation and involves inhibition of the PI 3-kinase/Akt pathway, indicating a potential therapeutic application in inflammatory diseases (Jhun et al., 2004).

  • Drug Design : Research into non-nucleoside adenosine deaminase inhibitors has led to the discovery of novel compounds with moderate activity and favorable pharmacokinetics, showcasing the utility of adenosine derivatives in drug development for conditions involving adenosine metabolism (Terasaka et al., 2003).

  • Protecting Group Development : The creation of new carboxamide protecting groups, like the SiMB group, demonstrates the importance of adenosine derivatives in synthetic chemistry, facilitating the synthesis of complex molecules including adenosine derivatives themselves (Muranaka et al., 2011).

  • Prebiotic Chemistry : Studies on formamide's role in prebiotic conditions reveal its efficacy in synthesizing nucleobases and nucleic acid components, highlighting the potential of adenosine-related compounds in understanding the origins of life (Saladino et al., 2004).

  • Adenosine Receptor Research : Investigations into the binding mechanisms of adenosine A2A receptors with selective agonists provide insights into receptor-ligand interactions, crucial for developing targeted therapies for diseases where adenosine signaling is implicated (Lebon et al., 2015).

properties

Product Name

adenosine-5'-(N-butyl)carboxamide

Molecular Formula

C14H20N6O4

Molecular Weight

336.35 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-butyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C14H20N6O4/c1-2-3-4-16-13(23)10-8(21)9(22)14(24-10)20-6-19-7-11(15)17-5-18-12(7)20/h5-6,8-10,14,21-22H,2-4H2,1H3,(H,16,23)(H2,15,17,18)/t8-,9+,10-,14+/m0/s1

InChI Key

MIGNEXCHXYOFBR-AEISUSGSSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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